molecular formula C15H12ClN3O3 B2936273 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid CAS No. 1255784-38-3

3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid

Cat. No. B2936273
M. Wt: 317.73
InChI Key: SYEWOTPVDVRTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a chemical compound that has been widely used in scientific research. It is a pyrazolo[1,5-a]pyrazine derivative that has been synthesized and studied for its potential biological activities. This compound has been found to have several interesting properties, including its ability to inhibit certain enzymes and modulate cellular signaling pathways.

Mechanism Of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit GSK-3β, which is involved in the regulation of several cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. It has also been found to modulate the activity of the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been found to inhibit the activity of certain kinases, such as cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of neuronal function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid have been extensively studied. This compound has been found to have inhibitory effects on several enzymes, including GSK-3β and CDK5. It has also been found to modulate the activity of the adenosine A2A receptor. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been found to have anti-inflammatory and anticancer properties. These effects are thought to be mediated through the inhibition of certain signaling pathways and the modulation of cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in lab experiments is its ability to inhibit specific enzymes and modulate cellular signaling pathways. This allows researchers to investigate the role of these enzymes and pathways in various biological processes. Additionally, this compound has been found to have potential anti-inflammatory and anticancer properties, which may be of interest to researchers studying these areas.
One limitation of using 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the specific mechanisms of action of this compound are not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid. One area of interest is the development of more selective inhibitors of specific enzymes and signaling pathways. This may allow researchers to investigate the role of these targets in greater detail. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, more research is needed to investigate the potential toxic effects of this compound and to develop strategies to minimize these effects in lab experiments.

Synthesis Methods

The synthesis of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then further reacted with ethyl chloroformate to yield the final product. This synthesis method has been reported in several scientific research articles and has been found to be efficient and reproducible.

Scientific Research Applications

3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been extensively studied for its potential biological activities. It has been found to have inhibitory effects on several enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cellular signaling pathways. This compound has also been found to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been studied for its potential anti-inflammatory and anticancer properties.

properties

IUPAC Name

3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEWOTPVDVRTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid

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